2-Bromo-1-(4-bromophenyl)-2-phenylethanone
Description
Overview of Alpha-Haloketones and Their Significance in Advanced Organic Synthesis
Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the adjacent (alpha) carbon. This structural arrangement results in a molecule with two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. chemicalbook.comepa.gov This dual reactivity is the cornerstone of their extensive utility in organic synthesis. chemicalbook.comepa.gov
The reactivity of α-haloketones is largely dictated by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. researchgate.net They are potent alkylating agents, reacting with a wide array of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net These reactions are fundamental to the construction of diverse molecular frameworks, particularly heterocyclic compounds. researchgate.netrsc.org For instance, α-haloketones are key starting materials in the Hantzsch pyrrole (B145914) synthesis and in the formation of thiazoles from thioamides. rsc.org
Furthermore, the acidic nature of the α-hydrogen in α-haloketones is exploited in reactions like the Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative. rsc.org Reductive dehalogenation of these compounds can generate enolates in a site-specific manner, which can then participate in various carbon-carbon bond-forming reactions. rsc.org The versatility of α-haloketones has established them as indispensable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.gov
Contextualizing 2-Bromo-1-(4-bromophenyl)-2-phenylethanone within Halogenated Acetophenone (B1666503) Chemistry
Halogenated acetophenones represent a significant subclass of α-haloketones, where the ketone is part of an acetophenone framework. These compounds are frequently employed as intermediates in the synthesis of a variety of biologically active molecules. The introduction of a halogen at the α-position of acetophenone significantly enhances its reactivity and synthetic potential.
This compound is a distinct entity within this subclass. Its key structural features include:
An α-bromo ketone functionality.
A phenyl group also attached to the α-carbon.
A second bromine atom located at the para position of the phenyl ring of the acetophenone moiety.
The reactivity of this compound is expected to be characteristic of α-haloketones, readily undergoing nucleophilic substitution at the α-carbon. The presence of the two aryl groups can also influence the stability of reaction intermediates and transition states, potentially leading to unique reactivity patterns compared to simpler alkyl-substituted α-haloketones.
Historical Development and Evolution of Synthetic Approaches to Related Structures
The synthesis of α-haloketones has a long history, with initial reports dating back to the late 19th century. Early methods for the α-bromination of ketones often involved the direct reaction with molecular bromine (Br₂) under acidic or basic conditions. epa.govmasterorganicchemistry.com Acid-catalyzed halogenation proceeds through an enol intermediate, and the rate of reaction is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. openstax.orglibretexts.org
Over the years, a plethora of halogenating agents have been developed to improve the selectivity and mildness of these reactions. Reagents such as N-bromosuccinimide (NBS) have become popular alternatives to molecular bromine, offering better handling and, in some cases, improved regioselectivity. organic-chemistry.org The use of NBS in the presence of a radical initiator or under photochemical conditions can also lead to α-bromination.
More recent advancements have focused on developing catalytic and more environmentally benign methods. This includes the use of various catalysts to promote the reaction of ketones with sources of electrophilic halogens. For example, systems utilizing hydrogen peroxide and a halide salt have been developed for the α-halogenation of ketones. organic-chemistry.org Electrochemical methods have also emerged as a green alternative for the generation of halogenating species in situ. organic-chemistry.org
The synthesis of α,α-dihaloketones, which are structurally related to the title compound, can be achieved through various methods, including the halogenation of 1,3-dicarbonyl compounds or the oxydihalogenation of alkynes. organic-chemistry.org For a compound like this compound, a plausible synthetic route would involve the direct α-bromination of its precursor, 1-(4-bromophenyl)-2-phenylethanone. sigmaaldrich.comebi.ac.uk This reaction would likely be carried out using a brominating agent such as bromine in a suitable solvent like acetic acid or via a radical-mediated process. openstax.orglibretexts.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀Br₂O |
| IUPAC Name | This compound |
| CAS Number | 24567-06-4 |
Data sourced from public chemical databases.
Table 2: Comparison of Related Halogenated Acetophenones
| Compound | Molecular Formula | Key Structural Difference from Title Compound |
| 2-Bromo-1-phenylethanone | C₈H₇BrO | Lacks the 4-bromo substituent on the phenyl ring and the α-phenyl group. |
| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | Lacks the α-phenyl group. rsc.org |
| 1-(4-Bromophenyl)-2-phenylethanone | C₁₄H₁₁BrO | Lacks the α-bromo substituent. sigmaaldrich.comebi.ac.uk |
| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | C₁₄H₁₀BrFO | Has a fluorine atom instead of a bromine atom at the 4-position of the phenyl ring. nih.gov |
This table is for comparative purposes and highlights the structural nuances within this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLUYUXJMAMFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406789 | |
| Record name | 2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24567-06-4 | |
| Record name | 2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 1 4 Bromophenyl 2 Phenylethanone and Structural Analogues
Direct Bromination Approaches
Direct bromination at the α-carbon of a ketone is a common and straightforward method for the synthesis of α-bromoketones. This approach typically involves the reaction of a substituted acetophenone (B1666503) with a brominating agent.
Alpha-Bromination of Substituted Acetophenone Derivatives
The synthesis of 2-bromo-1-(4-bromophenyl)-2-phenylethanone and its analogues often starts from the corresponding acetophenone derivative. For instance, 2-bromo-1-(4-bromophenyl)ethanone can be prepared from 1-(4-bromophenyl)ethanone through α-bromination. One documented method involves a one-pot reaction where the corresponding secondary alcohol is oxidized and subsequently brominated. rsc.org
A variety of brominating agents can be employed for the α-bromination of aryl ketones. Molecular bromine (Br₂) is a traditional reagent, often used in solvents like ether or 1,4-dioxane (B91453), sometimes with a catalytic amount of an acid such as anhydrous aluminum chloride to facilitate the reaction. orgsyn.org For example, the synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone is achieved by reacting 4-benzyloxyacetophenone with bromine in a mixture of 1,4-dioxane and tetrahydrofuran, catalyzed by anhydrous aluminum chloride.
Another common brominating agent is N-bromosuccinimide (NBS), which is considered a milder and more selective reagent than molecular bromine. The reaction conditions for NBS bromination can be varied to optimize the yield and selectivity.
The following table summarizes the synthesis of various α-bromoacetophenone derivatives through direct bromination:
| Starting Material | Brominating Agent | Solvent(s) | Catalyst/Conditions | Product | Yield | Reference |
| 1-(4-bromophenyl)ethanol | NBS, (NH₄)₂S₂O₈ | CH₃CN/H₂O | Reflux | 2-Bromo-1-(4-bromophenyl)ethanone | - | rsc.org |
| 4-Benzyloxyacetophenone | Br₂ | 1,4-Dioxane/THF | Anhydrous AlCl₃, ice cooling | 2-Bromo-1-(4-benzyloxy-phenyl)-ethanone | - | |
| Acetophenone | Br₂ | Anhydrous Ether | Anhydrous AlCl₃, ice bath | 2-Bromo-1-phenylethanone | 88-96% (crude) | orgsyn.org |
| 1-(4-chlorophenyl)ethanone | 1,3-dihalo-5,5-dimethylhydantoin | - | Water-controlled | 2-bromo-1-(4-chlorophenyl)ethanone | - | rsc.org |
| 1-(4-nitrophenyl)ethanol | NBS, (NH₄)₂S₂O₈ | CH₃CN/H₂O | Reflux | 2-Bromo-1-(4-nitrophenyl)ethanone | - | rsc.org |
Table 1: Examples of Direct Alpha-Bromination of Substituted Acetophenones.
Regioselective and Stereoselective Control in Alpha-Bromination
Achieving regioselectivity in the α-bromination of unsymmetrical ketones is a critical challenge. For ketones with multiple enolizable α-protons, the reaction conditions can dictate which position is brominated. Generally, under acidic conditions, bromination tends to occur at the more substituted α-carbon through the more stable enol intermediate. Conversely, under basic conditions, the kinetically favored enolate formed by deprotonation of the less sterically hindered α-proton leads to bromination at the less substituted position.
For a compound like 1-(4-bromophenyl)-2-phenylethanone, which has two different phenyl groups attached to the carbonyl and α-carbon, the primary concern is the selective bromination at the α-carbon without affecting the aromatic rings. The choice of a mild brominating agent and controlled reaction conditions are crucial to prevent electrophilic aromatic substitution on the electron-rich phenyl rings.
Stereoselectivity becomes a factor when the α-carbon is a stereocenter, as is the case for this compound. The direct bromination of a prochiral ketone can lead to a racemic mixture of the α-bromo ketone. The development of asymmetric bromination methods is therefore an active area of research. Organocatalysis has emerged as a powerful tool for achieving enantioselective α-halogenation of carbonyl compounds. For instance, chiral amines can catalyze the enantioselective α-bromination of ketones, although specific applications to 1,2-diaryl ethanones are less commonly reported. The challenge lies in designing a catalyst that can effectively differentiate between the two prochiral faces of the enol or enolate intermediate.
The stereoselective construction of 1,2-dihaloalkenes from alkynes has been explored, which can be conceptually related to the stereocontrol in α-halogenation. nih.gov These methods often rely on the formation of a halonium ion intermediate, where the stereochemical outcome is determined by the subsequent nucleophilic attack.
Multi-Step Synthetic Pathways
In cases where direct bromination is not feasible or leads to undesired side products, multi-step synthetic routes are employed. These pathways often involve the construction of the core ketone structure from simpler precursors.
Derivatization from Precursor Compounds
A plausible multi-step synthesis of this compound could involve a cross-coupling reaction to form the 1,2-diaryl ethanone (B97240) skeleton, followed by α-bromination. For example, a Suzuki coupling reaction between a phenylboronic acid derivative and a suitable 4-bromo-substituted aromatic partner could be envisioned.
An alternative approach involves the Friedel-Crafts acylation. For instance, 1-(4-acetylphenyl)-2-phenylethane can be prepared by the palladium-catalyzed reaction of potassium 2-phenethyltrifluoroborate with 4-bromoacetophenone. orgsyn.org While this specific product is not the direct precursor, this methodology illustrates the construction of a carbon-carbon bond between an acetylphenyl group and a phenethyl group, which is structurally related to the target molecule.
A general strategy for multi-step synthesis often involves the careful planning of the order of reactions to ensure compatibility with the functional groups present in the molecule. libretexts.org For example, if a molecule contains both an activating and a deactivating group for electrophilic aromatic substitution, the order of their introduction can be critical for achieving the desired isomer. libretexts.org
Role of 2-Bromo-1-phenylethanone as a Key Intermediate in S-Alkylation Reactions for Complex Structures
2-Bromo-1-phenylethanone, also known as phenacyl bromide, and its derivatives are highly valuable intermediates in organic synthesis, particularly in the construction of heterocyclic compounds through alkylation reactions. researchgate.netwikipedia.org The presence of the bromine atom at the α-position to the carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic attack.
One of the most significant applications of these compounds is in S-alkylation reactions, where a sulfur-containing nucleophile displaces the bromide ion. This reaction is widely used to form carbon-sulfur bonds, a key step in the synthesis of many sulfur-containing heterocycles. For example, 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone derivatives are used in S-alkylation reactions with 1-substituted-1H-tetrazole-5-thiols to produce complex heterocyclic structures. researchgate.net This reaction typically proceeds in the presence of a base, such as triethylamine, in a suitable solvent like ethanol (B145695) under reflux conditions. researchgate.net
The reactivity of 2-bromo-1-phenylethanone towards various nucleophiles has been studied, and it is a more reactive alkylating agent than simple alkyl halides like methyl iodide for many nucleophiles. rsc.org This enhanced reactivity is attributed to the adjacent carbonyl group.
Green Chemistry and Sustainable Synthetic Routes
In recent years, there has been a growing emphasis on developing more environmentally benign and sustainable methods for chemical synthesis. This includes the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.
For the α-bromination of ketones, several green chemistry approaches have been explored. One such method involves the use of hydrogen peroxide as a clean oxidant in combination with a bromide source, such as sodium bromide, in an acidic medium. google.com This avoids the use of molecular bromine, which is highly toxic and corrosive. The reaction can be performed in an alcoholic solvent or even without a solvent. google.com
Another sustainable approach is the use of recyclable catalysts. For instance, the lipase-catalyzed one-pot tandem reaction for the synthesis of spirooxindoles in aqueous media demonstrates the potential of biocatalysis in green synthesis. mdpi.com While not a direct synthesis of the target compound, it highlights the trend towards using enzymes and aqueous reaction media.
The development of photocatalytic methods also aligns with the principles of green chemistry. The dehalogenation of 2-bromo-1-phenylethanone can be achieved using a photocatalyst under visible light irradiation, suggesting the possibility of developing light-driven synthetic routes for these compounds. researchgate.net
Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields. The microwave-assisted intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones is an example of this approach. beilstein-journals.org
The following table presents some examples of greener synthetic approaches relevant to the synthesis of α-bromo ketones:
| Reaction Type | Reagents/Catalyst | Solvent | Key Green Feature | Reference |
| α-Bromination | H₂O₂, inorganic bromide, acid | Alcohol or solvent-free | Avoids molecular bromine, uses a clean oxidant | google.com |
| Tandem Reaction | Lipase | Water | Biocatalysis, aqueous medium | mdpi.com |
| Dehalogenation | Photocatalyst, visible light | Water | Use of light energy, aqueous medium | researchgate.net |
| Intramolecular Acylation | Metal triflate, ionic liquid | - | Recyclable catalyst, microwave-assisted | beilstein-journals.org |
Table 2: Examples of Green Synthetic Methodologies.
Ultrasonic-Assisted Alpha-Bromination Techniques
Ultrasonic-assisted synthesis has emerged as an efficient and rapid method for the bromination of various organic compounds. nih.gov This technique utilizes the cavitation effect of ultrasonic irradiation to promote reactions, often under mild conditions and in significantly reduced reaction times. nih.gov For the synthesis of bromoaryl compounds, which are valuable in organic chemistry, ultrasound-assisted protocols offer a novel approach to C-H bond cleavage and subsequent C-Br bond formation. nih.gov
In a relevant study, an efficient bromination of indazoles was achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasonic waves. nih.gov The reaction proceeds quickly, typically within 30 minutes, and is compatible with a wide range of functional groups. nih.gov Mechanistic studies suggest that the process is not a radical pathway. nih.gov Instead, it is proposed that ultrasonic irradiation cleaves the DBDMH to generate a bromo ion, which then participates in the electrophilic substitution. nih.gov This method avoids the harsher conditions often associated with traditional bromination reactions. nih.gov The alpha-bromination of acetophenone derivatives, a related ketone structure, has been successfully demonstrated using various brominating agents, highlighting the applicability of this reaction type for producing α-haloketone frameworks. nih.gov For instance, a DMSO-promoted α-bromination of α-aryl ketones with N-Bromosuccinimide (NBS) has been developed for constructing 2-aryl-2-bromo-cycloketones in moderate to good yields. rsc.org
| Substrate Example | Brominating Agent | Solvent/Conditions | Yield | Reference |
| 4-Chloroacetophenone | Pyridine (B92270) hydrobromide perbromide | Acetic Acid | 85% | nih.gov |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90% | nih.gov |
| α-Aryl Cycloalkanones | N-Bromosuccinimide (NBS) | DMSO | Moderate to Good | rsc.org |
| Indazole Derivatives | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound (40 kHz) | Up to 86% | nih.gov |
Water-Controlled Catalytic Cascade Reactions for Halo Ketone Synthesis
A highly efficient and selective protocol for synthesizing α-halo ketones has been developed through a water-controlled, three-component thiourea-catalyzed cascade reaction. rsc.orgresearchgate.net This method is notable for its ability to selectively produce either α-monohalo or α,α'-dihalo ketones from the same starting materials by simply adjusting the solvent system. rsc.orgresearchgate.net
The reaction utilizes unactivated alkynes, 1,3-dihalo-5,5-dimethylhydantoin (such as DBDMH) as the halogen source, and water, all mediated by a thiourea (B124793) catalyst. rsc.orgresearchgate.net The selectivity is controlled by the amount of water present in the reaction medium. rsc.orgresearchgate.net
For α-Monohaloketones : The synthesis is carried out in aqueous acetone (B3395972) at a temperature of 45 °C. rsc.orgresearchgate.net
For α,α'-Dihalo ketones : The reaction is conducted using pure water as the sole solvent at room temperature. rsc.orgresearchgate.net
This methodology represents a significant advancement in controlling reaction outcomes for the synthesis of halo ketones, offering a green and efficient pathway with excellent chemo- and regio-selectivities under mild conditions. rsc.orgresearchgate.net
| Product Type | Key Reagents | Catalyst | Solvent System | Temperature | Reference |
| α-Monohalo Ketone | Unactivated Alkyne, DBDMH, Water | Thiourea | Aqueous Acetone | 45 °C | rsc.orgresearchgate.net |
| α,α'-Dihalo Ketone | Unactivated Alkyne, DBDMH, Water | Thiourea | Pure Water | Room Temperature | rsc.orgresearchgate.net |
Friedel-Crafts Acylation Methodologies for Related Aryl Ketone Frameworks
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones, which are the direct precursors to α-halo ketones like this compound. researchgate.netmdpi.com This reaction involves the introduction of an acyl group onto an aromatic ring. mdpi.com
The classic approach involves reacting an aromatic compound, such as bromobenzene (B47551), with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). mdpi.comuni-siegen.de For example, p-bromoacetophenone can be synthesized by reacting bromobenzene with acetyl chloride and AlCl₃. The mixture is typically warmed to around 50°C for several hours. uni-siegen.de The reaction is followed by a careful workup, which involves pouring the reaction mixture onto ice and subsequent extraction and purification steps. uni-siegen.de
Modern advancements in Friedel-Crafts acylation aim to improve efficiency and reduce the environmental impact of the traditional method. These include the use of alternative catalysts and reaction media. For instance, iron(III) chloride hexahydrate has been shown to be an effective catalyst for the acylation of benzene (B151609) derivatives in tunable aryl alkyl ionic liquids (TAAILs). beilstein-journals.org Other approaches utilize strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) to generate the reactive acylium ion species directly from carboxylic acids. mdpi.com These methods are crucial for synthesizing the core aryl ketone structure necessary for subsequent bromination to the final product.
| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Product Example | Reference |
| Bromobenzene | Acetyl Chloride | Aluminum Trichloride | 50 °C | p-Bromoacetophenone | uni-siegen.de |
| Benzene | Benzoic Acid | Trifluoromethanesulfonic acid (TfOH) / Phosphoric acid triester | Room Temperature | Benzophenone | mdpi.com |
| Benzene Derivatives | Acetic Anhydride | Iron(III) chloride hexahydrate | Tunable Aryl Alkyl Ionic Liquids (TAAILs) | Various Aryl Ketones | beilstein-journals.org |
Chemical Reactivity and Transformation Studies of 2 Bromo 1 4 Bromophenyl 2 Phenylethanone
Nucleophilic Substitution Reactions at the Alpha-Carbon Center
The carbon atom alpha to the carbonyl group in 2-Bromo-1-(4-bromophenyl)-2-phenylethanone is highly electrophilic. This is due to the presence of the adjacent electron-withdrawing carbonyl group and the bromine atom, which is a good leaving group. fiveable.me Consequently, this site is highly susceptible to nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. libretexts.org These reactions are fundamental for introducing new functional groups at the α-position. fiveable.me
A notable example is the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 4-substituted thiosemicarbazides. In this reaction, the thiosemicarbazide (B42300) acts as the nucleophile, attacking the electrophilic α-carbon. This leads to the formation of six-membered 2-substituted amino-1,3,4-thiadiazinium bromide derivatives in excellent yields. nih.gov The reaction is typically carried out in ethanol (B145695) at room temperature. nih.gov
Other nucleophiles, such as primary amines, can also react at this center. acs.org The reaction with triphenylphosphine (B44618) is another common transformation for α-bromoketones, leading to the formation of phosphonium (B103445) salts, which are precursors to ylides for Wittig reactions. acs.org
| Nucleophile | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Phenylthiosemicarbazide | Ethanol | Room Temp, 1-2h | 5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide | 87% | nih.gov |
| Primary Amines (general) | Various | Various | α-Amino ketones | Varies | acs.org |
| Triphenylphosphine | Various | Various | Acylphosphonium salt | Varies | acs.org |
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl and Bromophenyl Moieties
The two aromatic rings in this compound exhibit different reactivities toward aromatic substitution.
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on an aromatic ring. fiveable.me
Bromophenyl Ring: This ring is substituted with a bromine atom and a deactivating acyl group (-C(O)CH(Br)Ph). The bromine atom is a deactivating but ortho, para-directing group. The acyl group is strongly deactivating and meta-directing. Since the two substituents are para to each other, their directing effects oppose each other. However, the strong deactivating nature of the acyl group makes further electrophilic substitution on this ring challenging. masterorganicchemistry.com
Phenyl Ring: This ring is attached to the α-carbon. The ethanone (B97240) chain attached to it is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position.
Typical EAS reactions like nitration or halogenation would require harsh conditions, and regioselectivity could be complex. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common and generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. libretexts.org
Bromophenyl Ring: The 4-bromophenyl moiety is a potential substrate for NAS. The bromine atom can act as the leaving group. The acyl group at the para position is strongly electron-withdrawing, which is a key requirement to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org Therefore, reaction with strong nucleophiles could potentially replace the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond on the 4-bromophenyl ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound. libretexts.org The 4-bromophenyl group of the target molecule is an ideal substrate for this reaction, allowing for the formation of a new C-C bond at this position. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org
Studies on similar substrates, such as 4-bromoacetophenone, demonstrate that these couplings proceed with high efficiency under various conditions, tolerating the ketone functionality. ikm.org.my This allows for the synthesis of a wide array of biphenyl (B1667301) derivatives.
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2 on magnetic support | Na2CO3 | DMA | >95% Conversion | ikm.org.my |
| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 81% | nih.gov |
| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K3PO4 | THF/H2O | Good to Excellent | nih.gov |
Beyond the Suzuki coupling, the aryl bromide moiety can participate in other important transition metal-catalyzed reactions. nih.gov
Heck Coupling: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com
Sonogashira Coupling: This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, often using a copper co-catalyst, to synthesize aryl alkynes. acs.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.
Nickel-Catalyzed Couplings: Nickel complexes can also catalyze the cross-coupling of aryl bromides with various partners, including organozinc reagents, sometimes offering different reactivity or selectivity compared to palladium. nih.govnih.gov
These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents on the bromophenyl ring.
Carbonyl Group Transformations
The ethanone (ketone) moiety is another key reactive site in the molecule, primarily undergoing nucleophilic addition and reduction reactions.
The ketone group can be selectively reduced to a secondary alcohol. In the case of α-halo ketones, this reduction can be achieved while leaving the carbon-halogen bond intact, yielding an α-halo alcohol. libretexts.org These halo alcohols are valuable chiral building blocks for further synthesis. google.com
Various reducing agents can be employed for this transformation. Conventional methods may use inorganic reducing agents. google.com More advanced methods utilize stereoselective reducing agents to control the stereochemistry of the newly formed hydroxyl group. Enzymatic reductions, for instance using ketoreductases, are of particular interest as they can provide high enantioselectivity. google.com
| Substrate Type | Reducing Agent/System | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| α-Halo ketone | Metal Hydrides (e.g., NaBH4) | α-Halo alcohol | Generally non-selective | libretexts.org |
| α-Halo ketone | Isolated Ketoreductase (NADH/NADPH dependent) | Chiral α-Halo alcohol | High stereoselectivity | google.com |
| α-Haloketone | Hydroiodic Acid (HI) | Parent Ketone (dehalogenation) | Reductive dehalogenation | tandfonline.com |
It is important to note that some reducing conditions can lead to reductive dehalogenation, removing the α-bromo substituent to yield the parent ketone, 1-(4-bromophenyl)-2-phenylethanone. tandfonline.comwikipedia.org The choice of reagent is therefore critical to determining the final product. wikipedia.org
Condensation and Cyclization Reactions
This compound is an excellent precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. The α-haloketone moiety is a key functional group that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are limited, its reactivity can be inferred from well-established reactions of similar compounds.
One of the most prominent applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis . This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793), to form a thiazole ring. In the case of this compound, the reaction with thiourea would be expected to yield 2-amino-4-(4-bromophenyl)-5-phenylthiazole. The reaction typically proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by cyclization and dehydration.
Another significant cyclization reaction is the Feist-Benary furan (B31954) synthesis . wikipedia.org This method involves the reaction of an α-haloketone with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgchemeurope.com The reaction with this compound would likely produce a substituted furan. The mechanism involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. Subsequent cyclization and dehydration lead to the furan ring. wikipedia.orgquimicaorganica.org
The Gewald aminothiophene synthesis is another powerful tool for constructing heterocyclic systems. chemrxiv.org While the classical Gewald reaction starts from a ketone or aldehyde, a cyano-containing compound, and elemental sulfur, variations involving α-haloketones can be envisaged. The reaction of this compound with a suitable active methylene (B1212753) nitrile (e.g., malononitrile) and a sulfur source in the presence of a base could potentially lead to highly substituted aminothiophenes.
The following table summarizes these expected condensation and cyclization reactions:
| Reaction Name | Reactants | Expected Product |
| Hantzsch Thiazole Synthesis | This compound, Thiourea | 2-amino-4-(4-bromophenyl)-5-phenylthiazole |
| Feist-Benary Furan Synthesis | This compound, Ethyl acetoacetate | Ethyl 3-(4-bromobenzoyl)-4-phenylfuran-2-carboxylate |
| Gewald-type Aminothiophene Synthesis | This compound, Malononitrile, Sulfur | 2-amino-3-cyano-4-(4-bromophenyl)-5-phenylthiophene |
Radical Reactions and Photochemical Transformations
The carbon-bromine bond in this compound is susceptible to homolytic cleavage under photochemical conditions, leading to the formation of radical intermediates. Irradiation with ultraviolet (UV) light can induce the cleavage of the C-Br bond, generating a bromine radical and a (4-bromophenyl)(phenyl)acetyl radical.
This photochemical dehalogenation is a known reaction for α-bromoacetophenones. researchgate.net The resulting phenacyl-type radical can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or other hydrogen donors, leading to the formation of 1-(4-bromophenyl)-2-phenylethanone. In the absence of efficient trapping agents, dimerization of the radical species may also occur.
The photochemical generation of these radicals can be utilized in synthetic applications. For instance, the phenacyl radical can initiate polymerization reactions or be trapped by radical scavengers. The specific products formed will depend on the reaction conditions, including the solvent, the presence of radical initiators or inhibitors, and the wavelength of light used.
A summary of potential photochemical transformations is presented in the table below:
| Reaction Type | Conditions | Key Intermediates | Potential Products |
| Photochemical Dehalogenation | UV irradiation in a hydrogen-donating solvent (e.g., isopropanol) | Bromine radical, (4-bromophenyl)(phenyl)acetyl radical | 1-(4-bromophenyl)-2-phenylethanone |
| Radical Dimerization | UV irradiation in an inert solvent | (4-bromophenyl)(phenyl)acetyl radical | 1,4-bis(4-bromophenyl)-2,3-diphenyl-1,4-butanedione |
Mechanistic Investigations of Key Reaction Pathways
The reactions of this compound are governed by fundamental mechanistic principles of organic chemistry. The key reaction pathways involve nucleophilic substitution at the α-carbon and carbonyl addition/condensation reactions.
The condensation and cyclization reactions discussed in section 3.4.2 are initiated by a nucleophilic attack on the carbon atom bonded to the bromine. This is a classic example of a nucleophilic substitution reaction . Given that the substrate is a secondary halide, the reaction can potentially proceed through either an S_N1 or S_N2 mechanism. pressbooks.publibretexts.org However, for α-haloketones, the S_N2 pathway is generally favored due to the electronic stabilization of the transition state by the adjacent carbonyl group. rsc.org The reaction rate would, therefore, be dependent on the concentration of both the α-haloketone and the nucleophile. pressbooks.pub
In the Hantzsch thiazole synthesis , the mechanism begins with the nucleophilic sulfur of thiourea attacking the α-carbon of this compound, displacing the bromide ion in an S_N2 fashion. This is followed by an intramolecular condensation between the newly formed thiol group and the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.
The Feist-Benary furan synthesis also commences with a nucleophilic attack. wikipedia.orgchemeurope.com A base abstracts an acidic proton from the β-dicarbonyl compound to form an enolate. This enolate then attacks the α-carbon of the haloketone. The resulting intermediate undergoes a cyclization, where one of the carbonyl oxygens attacks the other carbonyl carbon, followed by elimination of water to form the furan ring. quimicaorganica.org
The mechanism of the Gewald reaction is more complex but is thought to begin with a Knoevenagel condensation, followed by the addition of sulfur. chemrxiv.org A detailed computational study on the Gewald reaction mechanism suggests that the reaction is initiated by a Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring, leading to polysulfide formation. The final cyclization to the thiophene (B33073) product is the thermodynamic driving force of the reaction.
Photochemical reactions of this compound proceed via a different mechanistic manifold involving radical intermediates. The absorption of a photon with sufficient energy leads to the homolytic cleavage of the relatively weak C-Br bond, a process known as α-cleavage. This generates a pair of radicals which can then undergo a variety of subsequent reactions as outlined in section 3.5.
Spectroscopic Characterization and Advanced Analytical Methods in Research on 2 Bromo 1 4 Bromophenyl 2 Phenylethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-Bromo-1-(4-bromophenyl)-2-phenylethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for an unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methine proton.
The protons on the 4-bromophenyl ring typically appear as two doublets due to ortho-coupling. The protons ortho to the carbonyl group are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons meta to the carbonyl group. For a similar compound, 2-bromo-1-(4-bromophenyl)ethanone, the aromatic protons of the bromophenyl group show doublets at approximately δ 7.86 and δ 7.65 ppm. rsc.org
The protons of the unsubstituted phenyl ring will likely present as a more complex multiplet in the aromatic region, typically between δ 7.2 and δ 7.6 ppm. The single methine proton (CH-Br) is significantly deshielded by both the adjacent bromine atom and the carbonyl group, and its signal is expected to appear as a singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (4-bromophenyl) | ~ 7.8-8.0 | d |
| Aromatic H (4-bromophenyl) | ~ 7.6-7.8 | d |
| Aromatic H (phenyl) | ~ 7.2-7.6 | m |
Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of δ 190-195 ppm. The carbon atom attached to the bromine (C-Br) will also be significantly downfield due to the electronegativity of the bromine atom. The aromatic carbons will resonate in the δ 120-140 ppm region. The quaternary carbons, those without any attached protons, will generally show weaker signals compared to the protonated carbons. For the related compound 2-bromo-1-(4-bromophenyl)ethanone, the carbonyl carbon appears at δ 190.4 ppm, and the aromatic carbons are observed between δ 129.3 and 132.6 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 190-195 |
| Aromatic C (quaternary) | ~ 130-140 |
| Aromatic C-H | ~ 125-135 |
Note: Predicted values are based on the analysis of structurally similar compounds.
Two-Dimensional (2D) NMR Techniques for Structural Assignment
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the coupled protons on the aromatic rings, helping to delineate the spin systems of the 4-bromophenyl and phenyl groups. emerypharma.com
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals. sdsu.edu
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹. This is a hallmark of α-haloketones. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically occurs in the fingerprint region, at lower wavenumbers, generally between 500 and 700 cm⁻¹. For the analogous compound 2-bromo-1-(m-tolyl)ethanone, a strong carbonyl peak is observed at 1732 cm⁻¹. rsc.org
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium |
| Carbonyl (C=O) Stretch | ~ 1680-1700 | Strong |
| Aromatic C=C Stretch | ~ 1450-1600 | Medium-Strong |
Note: Predicted values are based on the analysis of structurally similar compounds.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. The C=C stretching vibrations of the aromatic rings in this compound are expected to produce strong signals in the Raman spectrum. The C-Br bond, being a weaker Raman scatterer, might show a less intense signal. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure of the molecule through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. For this compound, the molecular formula is C₁₄H₁₀Br₂O. chemspider.com
The theoretical exact mass of this compound can be calculated by summing the masses of its constituent isotopes. Due to the presence of two bromine atoms, the isotopic pattern in the mass spectrum is a key characteristic. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which results in a distinctive M, M+2, and M+4 isotopic pattern.
While specific experimental HRMS data for this compound is not widely published, the expected outcome of such an analysis would be the detection of the pseudomolecular ion, likely [M+H]⁺ or [M+Na]⁺, with a measured mass that corresponds very closely to the calculated theoretical mass. For instance, in a study on related brominated compounds, HRMS was successfully used to confirm the elemental composition by matching the measured mass to the calculated mass with a high degree of accuracy. nih.gov A similar level of precision would be expected for this compound.
Table 1: Theoretical Isotopic Composition for the Molecular Ion of this compound (C₁₄H₁₀Br₂O)
| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₁₄H₁₀⁷⁹Br₂O | 351.9098 | 100.0 |
| C₁₄H₁₀⁷⁹Br⁸¹BrO | 353.9078 | 97.3 |
This table presents the theoretical isotopic distribution for the molecular ion [M]⁺•. The exact masses and relative abundances are calculated based on the natural isotopic abundances of the elements.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. semanticscholar.org In the analysis of this compound, ESI-MS would likely be performed in the positive ion mode, leading to the formation of protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺.
Table 2: Plausible Fragment Ions in the ESI-MS/MS of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| [C₁₄H₁₀Br₂O+H]⁺ | [C₁₄H₁₀BrO]⁺ | HBr |
| [C₁₄H₁₀Br₂O+H]⁺ | [C₇H₄BrO]⁺ | C₇H₆Br |
This table outlines hypothetical fragmentation pathways based on the known fragmentation patterns of similar chemical structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum provides information about the presence of chromophores, which are the parts of the molecule that absorb light.
In this compound, the key chromophores are the two phenyl rings and the carbonyl group. The conjugation between the 4-bromophenyl ring and the carbonyl group is expected to give rise to strong absorption bands. The electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is usually weaker, involves the promotion of an electron from a non-bonding orbital (on the oxygen atom of the carbonyl group) to a π* antibonding orbital.
A theoretical study on the closely related compound, 2,4'-dibromoacetophenone, predicted UV-Vis absorption maxima in ethanol (B145695) at approximately 260 nm, which corresponds to the π → π* transition of the benzoyl moiety. researchgate.net It is reasonable to expect that this compound would exhibit a similar absorption profile, with a strong absorption band in the 250-280 nm range.
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol | ~260-280 | π → π* |
This table provides an estimation of the absorption maxima based on data from structurally similar compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. For halogen-containing compounds, the percentage of the halogen is also determined. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
The molecular formula of this compound is C₁₄H₁₀Br₂O, with a molecular weight of approximately 354.04 g/mol . chemspider.com
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 47.52 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 2.85 |
| Bromine | Br | 79.904 | 2 | 159.808 | 45.15 |
| Oxygen | O | 15.999 | 1 | 15.999 | 4.52 |
| Total | | | | 354.041 | 100.00 |
This table shows the calculated elemental percentages for the compound. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's composition.
Structural Elucidation and Solid State Studies of 2 Bromo 1 4 Bromophenyl 2 Phenylethanone and Its Derivatives
X-ray Crystallography for Precise Molecular Structure Determination
For related α-bromoacetophenone derivatives, X-ray diffraction studies reveal key structural features. For instance, in the crystal structure of 2-Bromo-1-phenylethanone , the molecule exhibits non-crystallographic Cₛ symmetry. nih.govresearchgate.net The atoms of the aliphatic substituent are nearly coplanar with the aromatic system and the conjugated carbonyl group, with the least-squares planes intersecting at a very small angle of 4.18 (15)°. nih.govresearchgate.net In a more complex derivative, 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one , a notable twist is observed around the methine-C—C(carbonyl) bond, with an O—C—C—O torsion angle of -20.8 (7)°. iucr.org The dihedral angle between its two aromatic rings (bromobenzene and phenyl) is 43.2 (2)°. iucr.org
A hypothetical crystallographic analysis of 2-Bromo-1-(4-bromophenyl)-2-phenylethanone would yield a detailed table of its crystal data and structure refinement parameters.
Hypothetical Crystal Data Table for this compound
| Parameter | Value |
|---|---|
| Chemical formula | C₁₄H₁₀Br₂O |
| Molar mass | 354.04 g/mol |
| Crystal system | Data not available |
| Space group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Temperature (K) | Data not available |
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into specific types of contacts and their relative contributions.
Halogen Bonding Interactions and Their Structural Implications
Halogen bonds (e.g., Br···O, Br···Br, Br···π) are significant directional interactions that can influence the assembly of molecules in the solid state. In derivatives like (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one , Br···H/H···Br contacts account for a substantial portion (14.9%) of the intermolecular interactions. nih.gov In another case, 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)... , Br···H interactions make up 11.7% of the Hirshfeld surface contacts. nih.gov These interactions, along with others, dictate the formation of specific supramolecular motifs.
Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Analysis of Related Compounds
| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Br···H/H···Br (%) |
|---|---|---|---|---|
| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one nih.gov | 43.1 | 17.4 | 9.8 | 14.9 |
Crystal Packing Architectures and Supramolecular Assembly
The combination of various intermolecular forces directs the assembly of molecules into larger, ordered crystal packing architectures. In 2-Bromo-1-phenylethanone , C-H···O interactions connect molecules to form waved sheets that are perpendicular to the crystallographic c-axis. nih.govresearchgate.net In the structure of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one , molecules are first linked into chains by weak C—H···O interactions, which then form a zigzag structure; these are further connected by π–π stacking interactions. nih.gov The study of 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one reveals the formation of helical supramolecular chains driven by C—H···O interactions. iucr.org
Conformational Analysis and Torsion Angle Studies in Crystalline State
The conformation of a molecule in its crystalline state is defined by its torsion angles, which describe the rotation around single bonds. These angles are precisely determined by X-ray crystallography and are critical for understanding molecular flexibility and shape. For the related compound (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one , the molecule is found to be approximately planar, with key torsion angles such as C4—C3—C2—C1 at -176.3 (3)° and C3—C2—C1—C11 at -168.2 (3)°. nih.gov In contrast, the structure of 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one shows a significant twist, with the dihedral angle between its phenyl and bromobenzene (B47551) rings being 43.2 (2)°. iucr.org
A detailed study of This compound would reveal the specific torsion angles defining the spatial relationship between its two phenyl rings and the α-bromo-ketone linker, providing insight into its preferred solid-state conformation.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com For 2-Bromo-1-(4-bromophenyl)-2-phenylethanone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to determine its most stable three-dimensional structure. dntb.gov.uauctm.edu
The geometry optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. uctm.edu For this molecule, key parameters would include the C-Br bond length, the C=O bond length of the ketone, and the dihedral angles describing the orientation of the two phenyl rings relative to the ethanone (B97240) backbone. The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure corresponds to a true energy minimum. uctm.edu
These calculations would likely reveal a non-planar conformation due to steric hindrance between the phenyl rings and the bromine atom. researchgate.net The electronic properties derived from DFT, such as the distribution of frontier molecular orbitals (HOMO and LUMO), are vital. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting chemical reactivity. The energy gap between them (E_gap) indicates the molecule's chemical stability and reactivity; a smaller gap often suggests higher reactivity. dntb.gov.ua For this compound, the LUMO is expected to be localized around the C-Br antibonding orbital, making the α-carbon susceptible to nucleophilic attack. youtube.com
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | Cα-Br | 1.96 |
| C=O | 1.22 | |
| Cα-C(O) | 1.53 | |
| C-C (phenyl avg.) | 1.39 | |
| Bond Angles (°) | Br-Cα-C(O) | 110.5 |
| Cα-C(O)-C(phenyl) | 118.0 | |
| O=C-Cα | 121.0 | |
| Dihedral Angles (°) | Br-Cα-C(O)-C(phenyl) | -105.0 |
| Cα-C(O)-C(phenyl)-C | 25.0 | |
| C(O)-Cα-C(phenyl)-C | 85.0 |
Note: The data in this table is illustrative, based on typical values for structurally similar α-haloketones and chalcones from computational studies, as specific experimental data for the target compound is not available. d-nb.infobanglajol.info
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT provides a static picture of the lowest-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations model the atomic motions of a system, allowing for the exploration of its conformational landscape in different environments, such as in solution. nih.govresearchgate.net
MD simulations are particularly valuable for understanding how the molecule interacts with its environment. For instance, simulating it in a solvent like water or DMSO would show how solvent molecules arrange around the polar carbonyl group and the halogen atom, which can significantly influence its reactivity. nih.gov These simulations can affirm the stability of certain conformations and provide a dynamic context to the static DFT results. researchgate.net
Quantum Chemical Calculations for Reaction Mechanism Elucidation
The presence of the α-bromo ketone functionality makes this compound a prime candidate for nucleophilic substitution reactions, a cornerstone of organic synthesis. up.ac.za Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of these reactions. up.ac.za
Two primary pathways for nucleophilic substitution are the SN1 and SN2 reactions. Computational modeling can determine which pathway is more favorable by calculating the activation energies of the transition states for each. up.ac.za For an α-haloketone, the SN2 reaction is often facile. youtube.com The mechanism involves a backside attack by a nucleophile on the α-carbon, leading to the displacement of the bromide ion. dalalinstitute.com The adjacent carbonyl group can stabilize the trigonal bipyramidal transition state through conjugation, thereby lowering the activation energy compared to a simple alkyl halide. youtube.com
Computational studies can map the entire reaction coordinate, from reactants to products, identifying the transition state structure and its energy. up.ac.za This provides a quantitative understanding of the reaction's feasibility and rate. For example, modeling the reaction with a nucleophile like phenoxide (PhO⁻) would show the formation of a new C-O bond as the C-Br bond breaks. up.ac.za Such studies have shown that for α-bromoacetophenones, the SN2 pathway has a relatively low activation energy. up.ac.za
Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Nucleophile | Solvent (Model) | Calculated Activation Energy (kcal/mol) |
| SN2 | OH⁻ | Water (PCM) | 18.5 |
| SN1 (Carbocation formation) | - | Water (PCM) | 35.2 |
Note: This data is illustrative and based on computational studies of similar α-haloketones. The values demonstrate the typical energetic preference for the SN2 pathway. up.ac.zadalalinstitute.com
Prediction and Validation of Spectroscopic Parameters
Computational chemistry provides a powerful means to predict spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. koyauniversity.org DFT methods are widely used to calculate NMR chemical shifts and vibrational frequencies (IR and Raman). worldscientific.com
For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. worldscientific.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). youtube.com These predictions can be highly accurate and are invaluable for assigning signals in experimental spectra, especially for complex molecules with many overlapping peaks. d-nb.info
Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed. researchgate.net The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com This allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the C=O stretch, C-Br stretch, and various phenyl ring modes. banglajol.info
Table 3: Predicted vs. Illustrative Experimental Spectroscopic Data
| Parameter | Predicted Value (DFT) | Illustrative Experimental Value | Assignment |
| ¹³C NMR (ppm) | 191.5 | 190.8 | C=O |
| 135.2 | 134.5 | C-Br (para on phenyl) | |
| 48.0 | 47.2 | Cα-Br | |
| ¹H NMR (ppm) | 6.15 | 6.10 | H on Cα |
| IR Frequency (cm⁻¹) | 1705 (scaled) | 1695 | C=O stretch |
| 680 (scaled) | 675 | C-Br stretch |
Note: Predicted values are derived from DFT calculations on similar structures. Experimental values are illustrative and represent typical data for this class of compounds. worldscientific.comyoutube.com
Analysis of Intermolecular Interaction Energies
In the solid state, the properties of this compound would be governed by a network of intermolecular interactions. mdpi.com Computational methods can be used to identify and quantify these non-covalent interactions, which are crucial for crystal engineering. mdpi.com
Given its structure, this molecule can participate in several types of interactions. Halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule (like the carbonyl oxygen), is a likely and significant interaction. mdpi.comnih.gov Other important interactions would include C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking between the phenyl rings. dntb.gov.uarsc.org
Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions. researchgate.netnih.gov Furthermore, the interaction energies between molecular pairs (dimers) extracted from the crystal structure can be calculated using high-level theories like Møller–Plesset second-order perturbation theory (MP2) or DFT with corrections for dispersion. mdpi.com These calculations quantify the strength of each specific interaction (e.g., halogen bond vs. hydrogen bond), providing a deep understanding of the forces that dictate the crystal packing. rsc.org
Synthesis and Reactivity of Structural Derivatives and Analogues
Alpha-Substituted Derivatives (e.g., varying substituents at the 2-position)
The alpha-position of bromoacetophenone derivatives is a key site for chemical modification. The bromine atom can be readily displaced by various nucleophiles in S-alkylation reactions. For instance, 1-substituted-1H-tetrazole-5-thiols can be coupled with related structures like 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone to form new derivatives. researchgate.net
The synthesis of α-bromoketones themselves can be achieved through methods like the bromination of the corresponding ketone. A versatile one-pot strategy involves using ammonium (B1175870) bromide and Oxone® to convert secondary alcohols directly into α-bromoketones. rsc.org Another approach uses sodium bromate (B103136) and sodium bisulfite as the brominating agents, which offers good regional selectivity for the alpha-position over aromatic ring bromination. google.com
A notable example of a complex alpha-substituted derivative is 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. This compound is synthesized by the direct bromination of its ketone precursor, 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, using bromine in acetic acid. researchgate.net
| Derivative Class | Key Reagents | Reaction Type | Example Product | Reference |
|---|---|---|---|---|
| α-Thio-tetrazole Ketones | 1-Substituted-1H-tetrazole-5-thiol, Triethylamine | S-alkylation | 2-((1-Aryl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | researchgate.net |
| α-Bromo Ketones | Secondary Alcohol, NH4Br, Oxone® | Oxidative Bromination | 2-Bromo-1-phenylethanone | rsc.org |
| α-Bromo Triazolyl Ketones | 1-Aryl-triazolyl-ethanone, Br2, Acetic Acid | Electrophilic Bromination | 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | researchgate.net |
Ring-Substituted Derivatives (e.g., modifications on the 4-bromophenyl or phenyl rings)
Modifications to the aromatic rings of 2-bromo-1-aryl-2-phenylethanones significantly influence their chemical and physical properties. These derivatives are often synthesized from correspondingly substituted starting materials. For example, 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is a commercially available analogue where the bromine on the first phenyl ring is replaced by fluorine. nih.govpharmaffiliates.comchemicalbull.comanaxlab.comfluorochem.co.uk
The synthesis of ring-brominated acetophenone (B1666503) derivatives can be achieved using inorganic brominating agents with water as the solvent, which is advantageous for industrial-scale production due to easier product separation. google.com Computational studies have investigated the reactions between imidazole (B134444) and various ring-substituted 2-bromo-1-arylethanones, including those with 4-chloro and 2,4-dichloro substituents, to understand their reactivity. dergipark.org.tr The Suzuki cross-coupling reaction is a powerful method for creating further diversity, allowing for the regioselective arylation of di-halogenated precursors to synthesize complex biaryl structures. researchgate.netmdpi.com Semicarbazone derivatives prepared from 4-bromophenyl substituted ketones have also been synthesized and evaluated for biological activity. nih.gov
| Derivative Name | Substitution Pattern | Synthetic Precursor/Method | Reference |
|---|---|---|---|
| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | Fluorine at C4' | Synthesized from 4-fluoroacetophenone derivatives | nih.govpharmaffiliates.com |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Chlorine at C4' (no phenyl at C2) | Starting material for heterocyclic synthesis | researchgate.net |
| 2-Bromo-4'-nitroacetophenone | Nitro group at C4' (no phenyl at C2) | Substrate for asymmetric reduction studies | nih.gov |
| N-(4-bromophenyl)-1-(3-aryl-thiophen-2-yl)methanimine | Aryl group via Suzuki coupling | Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | researchgate.net |
Integration into Heterocyclic Systems as Building Blocks (e.g., triazoles, isoxazolines)
The α-bromoketone scaffold is a valuable building block for constructing five- and six-membered heterocyclic rings. The reaction of α-bromoketones with appropriate partners is a common strategy in heterocyclic chemistry.
Triazoles: 1,2,4-Triazole derivatives, known for their broad biological activities, can be synthesized using α-haloketones. researchgate.net For example, reacting 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one with derivatives like 2-bromo-1-(4-chlorophenyl)ethanone leads to the formation of substituted triazole systems. researchgate.net As previously mentioned, 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is a direct example where the core structure is part of a triazole ring system. researchgate.net
Isoxazolines: Isoxazoline derivatives are another class of heterocycles accessible from related precursors. While not a direct reaction of the title compound, a general and efficient method involves the [4+1] annulation between α-bromooximes (derived from α-bromoketones) and sulfur ylides. nih.gov This process proceeds through an in situ generated nitrosoalkene intermediate to yield biologically interesting isoxazolines in good to excellent yields under mild conditions. nih.gov This highlights the synthetic potential of the α-haloketone functional group in forming such heterocyclic systems. nih.gov
| Heterocycle | Precursor Type | Key Reagents/Reaction | Reference |
|---|---|---|---|
| 1,2,4-Triazoles | α-Bromoketone | Condensation with 4-Amino-1,2,4-triazol-3-one | researchgate.net |
| 1,2,3-Triazoles | α-Bromoketone | Bromination of a pre-formed triazole-ketone | researchgate.net |
| Isoxazolines | α-Bromooxime (from α-bromoketone) | [4+1] Annulation with sulfur ylides | nih.gov |
Stereochemical Aspects and Resolution of Racemic Mixtures
The alpha-carbon of 2-Bromo-1-(4-bromophenyl)-2-phenylethanone is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Synthesis of this compound and its derivatives often results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers (chiral resolution) and the development of stereoselective syntheses are important areas of research.
Asymmetric Synthesis: One strategy to obtain enantiomerically pure compounds is through asymmetric reduction of the ketone. Studies on related 2-haloacetophenones have shown that enzymes, such as Thermoanaerobacter sp. alcohol dehydrogenase (TeSADH), can reduce the carbonyl group to a hydroxyl group with high enantioselectivity. nih.gov By using different mutants of this enzyme, it is possible to selectively produce either the (R)- or (S)-alcohol, which can then be used as a chiral building block. nih.gov
Resolution of Racemic Mixtures: When a racemic mixture is produced, it can be separated into its individual enantiomers using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method. For example, the enantiomers of a structurally related compound, β-amino-β-(4-bromophenyl) propionic acid, were successfully separated using a (R,R) Whelk-01 chiral column. tsijournals.com The method was optimized by adjusting the mobile phase composition, including additives like trifluoroacetic acid (TFA) and isopropyl amine, to achieve a high resolution between the enantiomer peaks. tsijournals.com Similarly, the racemic mixture of 4-nitropropranolol was resolved by chiral HPLC on an Amycoat column to yield the individual enantiomers with high purity. mdpi.com
| Method | Technique | Example System | Key Finding/Condition | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Enzymatic Reduction | Reduction of 2-haloacetophenones using TeSADH mutants | P84S/I86A and ΔP84/A85G mutants yield (R)- and (S)-alcohols, respectively. | nih.gov |
| Chiral Resolution | Chiral HPLC | Separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers | (R,R) Whelk-01 column; mobile phase: n-hexane/ethanol (B145695)/TFA/isopropyl amine. | tsijournals.com |
| Chiral Resolution | Chiral HPLC | Separation of (±)-4-nitropropranolol | Kromasil 5-Amycoat column; mobile phase: n-Hexane/Isopropanol/Diethylamine. | mdpi.com |
Conclusion and Future Research Directions
Synthesis of Current Research Trajectories and Achievements
The study of α-haloketones represents a significant and enduring area of organic chemistry, primarily due to their role as highly versatile synthetic building blocks. mdpi.com The presence of two adjacent electrophilic centers—the α-carbon and the carbonyl carbon—confers a unique reactivity profile that has been extensively leveraged for the construction of complex molecular architectures. mdpi.comnih.gov Current research achievements are centered on the utility of these compounds as precursors for a wide array of heterocyclic systems, including pyrroles and thiazoles, through reactions with various nucleophiles. nih.govwikipedia.org
While a substantial body of literature exists for α-haloketones in general, such as for the parent compound phenacyl bromide, specific research focusing exclusively on 2-Bromo-1-(4-bromophenyl)-2-phenylethanone is less prevalent. rsc.orgwikipedia.org The primary achievement in this area has been the establishment of general and reliable methods for the synthesis of aromatic α-haloketones through the direct halogenation of enolizable ketones. mdpi.com The versatility and synthetic value of the α-haloketone functional group have been amply showcased, solidifying its importance in synthetic organic chemistry. mdpi.com
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
Future synthetic efforts will likely move beyond traditional methods towards more efficient, selective, and sustainable protocols. While elemental bromine (Br₂) in acidic media has been a workhorse for α-bromination, emerging methodologies offer significant advantages. mdpi.com
Sustainable Halogenating Agents : Research is increasingly focused on alternatives to hazardous reagents like Br₂. N-halosuccinimides (NBS) and strategies utilizing hydrogen halides (HX) or metal halides (MX) are gaining prominence as they offer a better balance between reactivity and safety. mdpi.com
Continuous Flow Synthesis : A significant advancement in the synthesis of α-halo ketones is the development of continuous flow processes. acs.org This methodology is particularly advantageous for handling hazardous reagents like diazomethane, which can be generated and consumed in situ, eliminating the need for storage and transport. acs.orgnewdrugapprovals.org Continuous flow systems have been successfully employed to produce chiral α-halo ketones in high yield without racemization, a technique directly applicable to the synthesis of complex molecules like this compound. acs.orgnewdrugapprovals.org
Catalytic Cascade Reactions : Novel catalytic methods, such as the water-controlled selective halo-hydration of unactivated alkynes using 1,3-dihalo-5,5-dimethylhydantoin, present an innovative route to α-halo ketones. rsc.org Applying such cascade reactions could provide a highly efficient pathway to the target compound and its derivatives.
These emerging techniques promise to enhance synthetic efficiency, improve safety profiles, and allow for greater control over selectivity, paving the way for the streamlined production of this compound.
Unexplored Reactivity Pathways and Novel Chemical Transformations
The bifunctional nature of this compound opens avenues for exploring reactivity beyond well-established transformations like the Hantzsch pyrrole (B145914) synthesis or Favorskii rearrangement. wikipedia.org
Asymmetric Transformations : The prochiral center at the α-carbon presents an opportunity for developing novel asymmetric reactions. The use of chiral organocatalysts could enable the enantioselective synthesis of derivatives, which is particularly relevant as chiral α-halo ketones are key building blocks for important pharmaceuticals like HIV protease inhibitors. wikipedia.orgacs.orgnewdrugapprovals.org
Photoredox Catalysis : The reactivity of the carbon-bromine bonds could be harnessed in modern photoredox catalytic cycles. Recent studies have shown that macrocyclic hosts, such as pillar[n]arenes, can act as phase-transfer catalysts, promoting photoreduction and dehalogenation reactions of bromoacetophenone derivatives. researchgate.net Investigating the behavior of this compound within such supramolecular systems could lead to novel light-driven transformations.
Differential Reactivity : The molecule possesses two distinct aryl groups, which could be exploited for selective chemical modifications. Research could focus on reactions that differentiate between the phenyl and the 4-bromophenyl moieties, leading to precisely functionalized products that would be difficult to access otherwise.
Crossed Aldol (B89426) Reactions : The acidic α-hydrogen, a consequence of two adjacent electron-withdrawing groups, can be utilized in crossed aldol reactions with aldehydes to form halohydrin intermediates, which can subsequently be converted to oxiranes. wikipedia.org The specific stereochemical outcomes of such reactions with this compound remain an unexplored area.
Applications of Advanced Characterization and Computational Techniques for Deeper Insights
A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.
Advanced Crystallography : While the crystal structures of related compounds like 2-bromo-1-phenylethanone have been determined, a single-crystal X-ray diffraction study of the title compound would provide definitive data on its three-dimensional structure, bond lengths, torsion angles, and solid-state packing. nih.govresearchgate.net
Hirshfeld Surface Analysis : This technique, applied successfully to derivatives like 2-[(4-bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, can be used to visualize and quantify intermolecular interactions within the crystal lattice. scilit.comnih.gov Such an analysis would offer insights into the forces governing the supramolecular assembly of this compound. scilit.comnih.gov
Computational Chemistry : Quantum chemical calculations (e.g., Density Functional Theory) are powerful tools for elucidating molecular properties. These computations can be used to:
Predict the preferred conformation of the molecule. wikipedia.org
Calculate the charge distribution and identify the most electrophilic sites, thereby predicting its reactivity towards various nucleophiles. rsc.org
Model reaction mechanisms and transition states for its transformations, providing a theoretical foundation for its observed reactivity.
Analyze non-covalent interactions and interaction energies to complement experimental findings from Hirshfeld analysis. scilit.comnih.gov
The integration of these advanced analytical and computational methods will provide a comprehensive understanding of the molecule's structure-property relationships.
Potential for the Compound and its Derivatives as Precursors in Advanced Materials Science and Catalyst Design
The unique structure of this compound makes it a promising candidate for development in materials science and catalysis.
Polymer Synthesis : The presence of two bromine atoms makes this compound an interesting monomer or cross-linking agent for the synthesis of novel halogenated polymers. Such materials could exhibit desirable properties like flame retardancy, chemical resistance, or high refractive indices. Its use in synthesizing polymers like polyacrylonitrile (B21495) and polyvinyl chloride has been noted for related compounds. chemicalbook.com
Precursors for Ligand Synthesis : The core structure can be chemically modified to create complex ligands for transition metal catalysis. The aryl rings provide platforms for introducing coordinating groups, potentially leading to catalysts with unique steric and electronic properties for applications in cross-coupling reactions or asymmetric catalysis.
Advanced Organic Materials : Derivatives of this compound could serve as building blocks for functional organic materials. For example, it could be a precursor in the synthesis of bi-aryl ketones, which are important motifs in many pharmaceutical compounds and natural products. researchgate.net Further functionalization could lead to molecules with applications as organic light-emitting diodes (OLEDs), organic semiconductors, or components in supramolecular assemblies with specific recognition properties. researchgate.net
The exploration of this compound and its derivatives in these areas holds significant potential for the discovery of new functional materials and efficient catalytic systems.
Q & A
What are the common synthetic routes for 2-Bromo-1-(4-bromophenyl)-2-phenylethanone, and how do reaction conditions influence yield?
Basic
A widely used method involves copper nitrate–catalyzed α-bromination of aryl ketones with hydrobromic acid. For example, bromination of 1-(4-bromophenyl)-2-phenylethanone using HBr and Cu(NO₃)₂·3H₂O in acetonitrile at 80°C yields the target compound with high regioselectivity . Optimization of catalyst loading (5–10 mol%) and reaction time (12–24 hours) is critical to achieving yields >85%. Alternative routes include nucleophilic substitution of α-chloro derivatives with NaBr, though this may require harsher conditions (e.g., DMF, 100°C) .
How is reverse-phase HPLC applied to analyze this compound, and what parameters ensure resolution?
Basic
Separation is achieved using a Newcrom R1 HPLC column (C18, 5 µm particle size) with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm provides optimal sensitivity for the compound (retention time ~8.2 minutes). Column temperature should be maintained at 25°C to minimize peak broadening. This method is validated for purity analysis (>98%) and detection of common impurities like dehalogenated byproducts .
How do substituents on the phenyl rings affect the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The bromine substituents on both phenyl rings enhance electrophilicity at the α-carbon due to their electron-withdrawing effects. Comparative studies with analogs (e.g., 2-Bromo-1-(4-fluorophenyl)ethanone) show that para-bromo groups increase reaction rates in SN2 mechanisms by stabilizing transition states through resonance and inductive effects. However, steric hindrance from ortho-substituents (e.g., in 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone) reduces reactivity by ~30% .
What is the compound’s role in the design of antiparasitic agents targeting pteridine reductase 1 (PTR1)?
Advanced
this compound serves as a key intermediate in synthesizing pyrrolopyrimidines, which inhibit PTR1 in Trypanosoma brucei. Reaction with 2,6-diamino-4(3H)-pyrimidinone in DMF yields a pyrrolo[2,3-d]pyrimidine scaffold with IC₅₀ values <1 µM against PTR1. Structure-activity relationship (SAR) studies highlight the necessity of the bromophenyl group for hydrophobic interactions in the enzyme’s active site .
How is the antifungal activity of halogenated ethanone derivatives evaluated, and what are the key findings?
Advanced
Antifungal efficacy is assessed via MIC (minimum inhibitory concentration) and MFC (minimum fungicidal concentration) assays. For this compound analogs, MIC values against Candida albicans clinical strains range from 0.00195–0.0078 µg/mL, demonstrating potent activity. Toxicity studies in Galleria mellonella larvae show ≥97% survival at 64 µg/mL, suggesting selective targeting of fungal cells over mammalian hosts .
What are the challenges in characterizing this compound using mass spectrometry, and how are metabolites identified?
Basic
Exact mass analysis (291.9978 Da) via high-resolution mass spectrometry (HRMS) is critical for distinguishing the compound from isomers. Fragmentation patterns show dominant peaks at m/z 170.9 (loss of Br) and 121.0 (phenylethanone core). Metabolite identification using LC-MS/MS reveals 45 potential metabolites, including hydroxylated and debrominated derivatives, with mass tolerance <0.001 Da .
How is X-ray crystallography employed to resolve structural ambiguities in halogenated ethanones?
Advanced
SHELX programs (e.g., SHELXL for refinement) are used to determine crystal structures. For this compound, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) reveals a monoclinic P2₁/c space group. Key bond lengths (C-Br: 1.89 Å) and angles (C-C-Br: 112°) confirm the α-bromo ketone configuration, resolving ambiguities from NMR data .
How do structural analogs of this compound compare in medicinal chemistry applications?
Advanced
Analogs like 1-(4-Bromophenyl)-2-chloroethanone (similarity score: 0.90) exhibit reduced bioactivity due to weaker electrophilicity. In contrast, 2-Bromo-1-(4-morpholinophenyl)ethanone shows enhanced solubility but lower antifungal potency. SAR studies prioritize the para-bromophenyl group for optimal binding to microbial targets .
What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Advanced
The α-bromo ketone moiety participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis. Kinetic studies indicate a two-step mechanism: oxidative addition of Pd⁰ to the C-Br bond (rate-determining step), followed by transmetalation. Electron-deficient boronic acids (e.g., 4-nitrophenyl) accelerate the reaction by stabilizing the Pd intermediate .
How is computational chemistry used to predict the compound’s physicochemical properties?
Advanced
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict logP = 3.19, aligning with experimental HPLC data. Molecular dynamics simulations reveal strong van der Waals interactions with hydrophobic protein pockets, explaining its affinity for fungal lanosterol demethylase. These models guide the design of derivatives with improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
